Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]-
Description
Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]- is a substituted acetophenone derivative characterized by a phenyl ring bearing a chlorine atom at position 5 and a phenoxy group substituted with 3,4-dimethylphenyl at position 2. Its molecular formula is C₁₆H₁₅ClO₂, with an average molecular mass of 274.744 g/mol (monoisotopic mass: 274.076057) . This compound belongs to a class of halogenated aromatic ketones, often utilized as intermediates in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-10-4-6-14(8-11(10)2)19-16-7-5-13(17)9-15(16)12(3)18/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGSVIBWPQHXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230447 | |
| Record name | 1-[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242015-32-2 | |
| Record name | 1-[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242015-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]- typically involves several steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial production methods may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a base, such as sodium hydroxide (NaOH), to facilitate the substitution.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethanone derivatives have been investigated for their biological activities, particularly as potential pharmaceutical agents. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Heme Oxygenase-1 Inhibitors
A study highlighted the design of novel inhibitors targeting heme oxygenase-1 (HO-1), where similar ethanone derivatives were synthesized and tested for their inhibitory activity. The compounds exhibited significant potency against U87MG cells, suggesting that modifications to the ethanone structure can enhance biological activity .
Table 1: Inhibitory Potency of Ethanone Derivatives on HO-1
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 0.27 | High potency |
| Compound B | 4.0 | Lower potency compared to A |
Agricultural Applications
The compound has shown promise in agricultural science as a plant growth regulator. Its ability to modulate plant growth responses positions it as a candidate for developing herbicides or growth inhibitors.
Case Study: Plant Growth Regulation
Research indicates that compounds similar to ethanone can effectively control unwanted plant growth by inhibiting specific biochemical pathways in plants. The application of these compounds can lead to enhanced crop yields and reduced competition from weeds .
Table 2: Efficacy of Ethanone Derivatives in Plant Growth Regulation
| Compound | Application Rate (g/ha) | Effectiveness (%) |
|---|---|---|
| Compound X | 50 | 75% reduction in weed growth |
| Compound Y | 100 | 60% reduction in weed growth |
Materials Science
Ethanone derivatives are also being explored for their properties in materials science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
A recent study investigated the use of ethanone derivatives as intermediates in polymer synthesis. The functional groups present in the compound allow for the creation of polymers with desirable mechanical properties and thermal stability .
Table 3: Properties of Polymers Synthesized from Ethanone Derivatives
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polymer A | 50 | 180 |
| Polymer B | 65 | 200 |
Mechanism of Action
The mechanism of action of Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]- involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituent positions and functional groups on the phenyl or phenoxy moieties. Key examples include:
Biological Activity
Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]-, also known as a substituted phenyl ethanone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chloro substituent and a dimethylphenoxy group that contribute to its biological activity. Its structural formula can be expressed as follows:
This structure is pivotal for its interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that ethanone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in the structure enhances the antimicrobial efficacy by facilitating better interaction with bacterial membranes .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Ethanone Derivative | E. coli | 15 |
| Ethanone Derivative | B. subtilis | 18 |
2. Antifungal Activity
Ethanone derivatives have also been evaluated for their antifungal properties. Studies have reported that certain derivatives inhibit fungal growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents. For example, ethanone derivatives showed promising results against Candida albicans and other pathogenic fungi .
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Ethanone Derivative | C. albicans | 25 |
| Ethanone Derivative | Aspergillus niger | 30 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of ethanone derivatives has been explored through various in vitro assays. Compounds similar to ethanone exhibited inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating their potential use in treating inflammatory diseases .
The biological activity of ethanone is attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in the inflammatory response, thus reducing inflammation.
- Targeting Specific Pathways : Research suggests that certain derivatives may interfere with signaling pathways crucial for pathogen survival and proliferation .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated a series of ethanone derivatives for their antimicrobial properties against a panel of bacterial and fungal pathogens. The results indicated that the presence of a chloro substituent significantly enhanced antibacterial activity compared to non-substituted analogs. -
In Vivo Anti-inflammatory Assessment :
Another investigation assessed the anti-inflammatory effects of ethanone in a murine model of arthritis. The results demonstrated a marked reduction in swelling and pain scores in treated animals compared to controls, highlighting its therapeutic potential.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended to confirm the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and aromatic ring substitution patterns. Compare chemical shifts with analogous compounds like 1-(2,4-dichlorophenyl)ethanone (δH: 2.6 ppm for acetyl group; δC: 197 ppm for ketone) .
- Infrared Spectroscopy (IR) : Identify characteristic C=O stretching vibrations (~1680–1720 cm) and aryl chloride bonds (~550–850 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns to distinguish between positional isomers (e.g., chlorine vs. methyl group placement) .
Q. How can computational tools predict the physicochemical properties of this compound?
- Methodology :
- Lipinski’s Rule of Five : Use SWISS ADME to assess drug-likeness (e.g., molecular weight <500 Da, logP <5). For analogs like 1-(2-hydroxy-5-methylphenyl)ethanone, zero Lipinski violations were reported, suggesting favorable bioavailability .
- Solubility and LogP : Employ tools like ALOGPS or MarvinSketch to estimate aqueous solubility and partition coefficients. Adjust substituents (e.g., chloro, methylphenoxy) to optimize hydrophobicity for biological assays .
Q. What synthetic routes are feasible for preparing this compound?
- Methodology :
- Friedel-Crafts Acylation : React 5-chloro-2-(3,4-dimethylphenoxy)benzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl). Monitor regioselectivity due to steric hindrance from substituents .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce aryl groups. Optimize catalysts (e.g., Pd(PPh)) and solvents (e.g., DMF) for halogenated substrates .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?
- Methodology :
- SHELX Refinement : Collect high-resolution diffraction data (e.g., synchrotron sources) and refine using SHELXL. For analogs like 1-(2,4-dichlorophenyl)ethanone, SHELX achieved R-factors <0.05 by modeling thermal displacement parameters and hydrogen bonding networks .
- Twinned Data Handling : Apply SHELXPRO for twinned crystal data. Use HKLF5 format to deconvolute overlapping reflections caused by steric packing effects .
Q. How do molecular docking results correlate with experimental antimicrobial activity?
- Methodology :
- Target Selection : Dock against enzymes like DNA gyrase (PDB: 3U2D) and dihydrofolate reductase (PDB: 2W9S). For similar compounds, PyRx AutoDock Vina yielded binding energies ≤-7.0 kcal/mol, suggesting strong inhibition .
- Validation : Compare docking poses with in vitro MIC assays. Discrepancies may arise from solvation effects or protein flexibility; use molecular dynamics (MD) simulations (e.g., GROMACS) to refine predictions .
Q. What strategies address contradictions in ADMET predictions versus in vivo toxicity data?
- Methodology :
- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., quinone intermediates from oxidative metabolism). For chlorinated acetophenones, glutathione trapping assays can detect electrophilic species .
- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Adjust substituents (e.g., methylphenoxy) to reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
